2-(3,4-dimethylphenoxy)-N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-dimethylphenoxy)-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzotriazole moiety, a methoxyphenyl group, and a dimethylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethylphenoxy)-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzotriazole Moiety: The benzotriazole ring is synthesized through the cyclization of o-phenylenediamine with nitrous acid.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction using 4-methoxyphenylamine.
Formation of the Acetamide Linkage: The final step involves the acylation of the intermediate product with 2-(3,4-dimethylphenoxy)acetyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethylphenoxy)-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(3,4-dimethylphenoxy)-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethylphenoxy)-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The benzotriazole moiety is known to interact with metal ions, potentially inhibiting metalloenzymes. The methoxyphenyl and dimethylphenoxy groups may contribute to the compound’s ability to interact with biological membranes and proteins, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-dimethylphenoxy)-N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]acetamide
- 2-(3,4-dimethylphenoxy)-N-[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]acetamide
- 2-(3,4-dimethylphenoxy)-N-[2-(4-bromophenyl)-2H-1,2,3-benzotriazol-5-yl]acetamide
Uniqueness
The uniqueness of 2-(3,4-dimethylphenoxy)-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and potential interactions with biological targets, while the benzotriazole moiety provides stability and reactivity.
Properties
Molecular Formula |
C23H22N4O3 |
---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-[2-(4-methoxyphenyl)benzotriazol-5-yl]acetamide |
InChI |
InChI=1S/C23H22N4O3/c1-15-4-8-20(12-16(15)2)30-14-23(28)24-17-5-11-21-22(13-17)26-27(25-21)18-6-9-19(29-3)10-7-18/h4-13H,14H2,1-3H3,(H,24,28) |
InChI Key |
GXYJNMYHBMBQAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=CC3=NN(N=C3C=C2)C4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.